molecular formula C10H18ClN3O6 B1671090 Ecomustine CAS No. 98383-18-7

Ecomustine

Cat. No.: B1671090
CAS No.: 98383-18-7
M. Wt: 311.72 g/mol
InChI Key: YQYBWJPESSJLTK-HXFLIBJXSA-N
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Description

Ecomustine is a water-soluble nitrosoureido sugar derived from acosamine. It is known for its alkylating activity, which allows it to crosslink DNA, thereby inhibiting replication and transcription. This results in a reduction of cellular proliferation, making it a novel antitumor compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ecomustine is synthesized through a series of chemical reactions involving acosamine. The specific synthetic routes and reaction conditions are not widely documented in publicly available sources. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure its purity and efficacy .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Ecomustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

Ecomustine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other chemicals due to its high reactivity.

    Biology: Studied for its effects on cellular processes, particularly DNA replication and transcription.

    Medicine: Investigated as an antitumor agent due to its ability to inhibit cellular proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

Ecomustine exerts its effects by alkylating and crosslinking DNA. This process inhibits DNA replication and transcription, leading to a reduction in cellular proliferation. The molecular targets of this compound include DNA strands, which are crosslinked, preventing their normal function. This ultimately leads to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-chloroethyl)-3-[(2R,3S,4R,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBWJPESSJLTK-HXFLIBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98383-18-7
Record name Ecomustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98383-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecomustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098383187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECOMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7369R4J7S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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